Cas no 2377036-13-8 (1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate)
![1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate structure](https://ja.kuujia.com/scimg/cas/2377036-13-8x500.png)
1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate 化学的及び物理的性質
名前と識別子
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- 1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate
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- インチ: 1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-5-4-9(8-19)18-12(20)10-6-17-11(15)7-16-10/h6-7,9H,4-5,8H2,1-3H3,(H,18,20)
- InChIKey: YSRBAGDMGIFJIV-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(NC(C2=NC=C(Cl)N=C2)=O)C1
1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7446445-5.0g |
tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate |
2377036-13-8 | 95.0% | 5.0g |
$3438.0 | 2025-03-11 | |
Enamine | EN300-7446445-0.25g |
tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate |
2377036-13-8 | 95.0% | 0.25g |
$586.0 | 2025-03-11 | |
Enamine | EN300-7446445-0.1g |
tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate |
2377036-13-8 | 95.0% | 0.1g |
$410.0 | 2025-03-11 | |
Enamine | EN300-7446445-1.0g |
tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate |
2377036-13-8 | 95.0% | 1.0g |
$1185.0 | 2025-03-11 | |
1PlusChem | 1P028I3E-2.5g |
tert-butyl3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate |
2377036-13-8 | 95% | 2.5g |
$2935.00 | 2024-05-23 | |
Aaron | AR028IBQ-50mg |
tert-butyl3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate |
2377036-13-8 | 95% | 50mg |
$404.00 | 2025-02-16 | |
Aaron | AR028IBQ-100mg |
tert-butyl3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate |
2377036-13-8 | 95% | 100mg |
$589.00 | 2025-02-16 | |
Aaron | AR028IBQ-5g |
tert-butyl3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate |
2377036-13-8 | 95% | 5g |
$4753.00 | 2023-12-15 | |
1PlusChem | 1P028I3E-250mg |
tert-butyl3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate |
2377036-13-8 | 95% | 250mg |
$787.00 | 2024-05-23 | |
1PlusChem | 1P028I3E-5g |
tert-butyl3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate |
2377036-13-8 | 95% | 5g |
$4312.00 | 2023-12-18 |
1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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8. Caper tea
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylateに関する追加情報
1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate (CAS No. 2377036-13-8): A Comprehensive Overview
1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate (CAS No. 2377036-13-8) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, has garnered attention due to its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of 1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate is characterized by a pyrrolidine ring substituted with a tert-butyl ester group and a pyrazine moiety linked through an amide bond. The presence of the chloro substituent on the pyrazine ring adds to the compound's complexity and influences its reactivity and biological properties. The tert-butyl ester group, known for its stability under various conditions, makes this compound suitable for use in both synthetic and biological studies.
In terms of synthesis, several methods have been reported for the preparation of 1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate. One common approach involves the coupling of a protected pyrrolidine carboxylic acid with a 5-chloro-2-pyrazinecarbonyl chloride, followed by deprotection to yield the final product. This method is advantageous due to its high yield and reproducibility. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, which minimize the use of hazardous reagents and solvents.
The biological activities of 1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate have been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases and pain management. Additionally, studies have demonstrated its ability to modulate specific enzymes and receptors involved in these pathways, further highlighting its therapeutic potential.
One notable area of research focuses on the role of 1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate in neurodegenerative disorders. Preclinical studies have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation. These findings suggest that it may have applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Clinical trials are currently underway to evaluate the safety and efficacy of 1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential across different indications.
Beyond its therapeutic applications, 1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate has also been explored as a tool compound in chemical biology research. Its ability to selectively target specific proteins or pathways makes it valuable for understanding complex biological processes at the molecular level. For instance, it has been used to investigate signaling pathways involved in inflammation and cell death.
In conclusion, 1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate (CAS No. 2377036-13-8) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as a promising molecule in the quest for novel treatments for various diseases.
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